molecular formula C12H16N2O B13883714 1-(Phenylamino)cyclopentanecarboxamide CAS No. 6636-93-7

1-(Phenylamino)cyclopentanecarboxamide

Cat. No.: B13883714
CAS No.: 6636-93-7
M. Wt: 204.27 g/mol
InChI Key: AEXAJWVYBKZHIQ-UHFFFAOYSA-N
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Description

Contextualization within Emerging Classes of Small Molecules

Small molecules continue to be at the forefront of drug discovery and materials science. The carboxamide group is a privileged scaffold, frequently found in FDA-approved drugs due to its favorable binding properties and metabolic stability. nih.govnih.gov The incorporation of a cyclopentane (B165970) ring offers a degree of conformational rigidity that can be advantageous for target binding, while the phenylamino (B1219803) moiety introduces aromatic and hydrogen-bonding characteristics. The combination of these features places 1-(Phenylamino)cyclopentanecarboxamide within the broader class of N-substituted carboxamides, which are extensively studied for their diverse biological activities. nih.govnih.gov

Overview of Research Significance and Academic Trajectory

Currently, the academic trajectory for this compound is in its infancy, with no significant body of published research dedicated specifically to this compound. However, the broader class of phenylamino derivatives and carboxamides has been the subject of extensive investigation, with studies exploring their potential as anticancer, anti-infective, and anti-inflammatory agents. nih.govresearchgate.netplos.org The research significance of this compound is therefore largely prospective, based on the established importance of its structural components.

Historical Perspectives on Cyclopentanecarboxamide (B1346233) Derivatives in Chemical Science

The synthesis and study of carboxamide derivatives have a long history in organic chemistry. Early research focused on the fundamental reactivity and properties of the amide bond. Over time, the focus has shifted towards the incorporation of these functional groups into more complex molecular architectures to achieve specific biological effects. Cyclopentane-containing molecules have also been of historical interest, with various derivatives being explored for their therapeutic potential. For instance, cyclopentane carboxamide derivatives have been investigated for their role as enzyme inhibitors. The synthesis of related structures, such as N-amino-1,2-cyclopentane dicarboximide, highlights the accessibility of complex cyclopentane scaffolds for further chemical modification.

Current State of Research Landscape and Unaddressed Questions

The current research landscape for this compound itself is largely undefined. The primary unaddressed questions revolve around its fundamental chemical and physical properties, effective synthetic routes, and potential biological activities. Key questions for future research include:

What are the most efficient and stereoselective methods for the synthesis of this compound?

What are its key physicochemical properties, such as solubility, stability, and crystal structure?

Does this compound exhibit any significant biological activity, for example, as an enzyme inhibitor or a receptor modulator?

How does the specific substitution pattern of this compound influence its properties compared to its isomers and other related molecules?

Strategic Research Objectives and Methodological Framework

Future research on this compound should be strategically focused on addressing the aforementioned unanswered questions. The primary objectives would be:

Synthesis and Characterization: Development of a robust synthetic protocol, likely involving the coupling of a 1-(phenylamino)cyclopentanecarboxylic acid precursor with an amine, or a related synthetic strategy. Full characterization of the compound using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) will be essential.

Physicochemical Profiling: Systematic evaluation of the compound's properties to establish a baseline for further studies.

Biological Screening: High-throughput screening against a panel of biological targets to identify any potential therapeutic applications.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, the synthesis and evaluation of a library of related compounds would be a logical next step to understand the relationship between chemical structure and biological activity.

The methodological framework for such research would involve standard organic synthesis techniques, analytical chemistry for characterization, and a range of biochemical and cell-based assays for biological evaluation.

Detailed Research Findings

As there is a lack of direct research on this compound, this section will discuss relevant findings from studies on closely related compounds to provide a contextual basis for future investigations.

Physicochemical Properties of a Related Isomer

While data for this compound is not available, the physicochemical properties of its structural isomer, N-phenylcyclopentanecarboxamide , have been documented and are presented in the table below. These values can serve as a preliminary estimate for the properties of the target compound.

PropertyValue
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
XLogP32.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass189.115364102 g/mol
Monoisotopic Mass189.115364102 g/mol
Topological Polar Surface Area29.1 Ų
Heavy Atom Count14
Data sourced from PubChem for N-phenylcyclopentanecarboxamide (CID 564473). nih.gov

Synthesis of Related Carboxamide Derivatives

The synthesis of carboxamides is a well-established area of organic chemistry. A common approach for creating structures analogous to this compound involves the coupling of a carboxylic acid with an amine using a coupling agent. For example, the synthesis of 1-phenylcyclopropane carboxamide derivatives has been achieved through the reaction of 1-phenylcyclopropane carboxylic acid with various amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov A similar strategy could likely be employed for the synthesis of this compound, starting from 1-(phenylamino)cyclopentanecarboxylic acid.

Biological Activities of Related Compound Classes

Phenylamino Derivatives: Compounds containing a phenylamino group have been investigated for a wide range of biological activities. For instance, phenylamino acetamide (B32628) derivatives have been identified as potent and selective κ opioid receptor agonists. nih.gov

Carboxamide Derivatives: The carboxamide functional group is a key feature in many biologically active molecules. For example, new sulphonamide pyrolidine carboxamide derivatives have been synthesized and shown to possess antiplasmodial and antioxidant activities. plos.orgnih.gov Furthermore, various carboxamide derivatives are being explored as promising anticancer agents. nih.gov

Cyclopentane Carboxamide Derivatives: This class of compounds has also been a subject of medicinal chemistry research. Some derivatives have been explored for their potential in drug development, including as enzyme inhibitors.

These examples from related compound classes suggest that this compound could potentially exhibit interesting biological properties, making it a worthy candidate for future screening and investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6636-93-7

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-anilinocyclopentane-1-carboxamide

InChI

InChI=1S/C12H16N2O/c13-11(15)12(8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H2,13,15)

InChI Key

AEXAJWVYBKZHIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)NC2=CC=CC=C2

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of 1 Phenylamino Cyclopentanecarboxamide

Systematic Nomenclature and Potential Isomeric Forms

The compound's structure is systematically named 1-(phenylamino)cyclopentane-1-carboxamide according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature precisely describes a cyclopentane (B165970) ring that is substituted at the first carbon position (C1) with both a phenylamino (B1219803) group (-NH-Ph) and a carboxamide group (-C(O)NH₂).

Regarding isomerism, the C1 carbon is attached to four different groups: the phenylamino group, the carboxamide group, and two methylene (B1212753) groups (C2 and C5) that are part of the cyclopentane ring. Because two of these attachments form a cyclic structure, C1 is not a traditional stereocenter. The molecule possesses a plane of symmetry, rendering it achiral. Consequently, it does not have enantiomers. Isomeric variations would be restricted to constitutional isomers, where the atoms are connected differently, such as N-phenylcyclopentanecarboxamide. nih.gov

Conformational Analysis of the Cyclopentane Ring and Amide Linkage

The five-membered cyclopentane ring is not flat in its lowest energy state. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures. libretexts.orglibretexts.org The two most common conformations are the "envelope," where four carbon atoms are in a plane and the fifth is out of the plane, and the "twist," where no more than three atoms are coplanar. masterorganicchemistry.comic.ac.uk These conformations are flexible and rapidly interconvert through a process known as pseudorotation. dalalinstitute.com The presence of the bulky phenylamino and carboxamide substituents on the same carbon atom (C1) will influence the ring's preferred conformation to minimize steric hindrance.

Stereochemical Implications of Molecular Architecture

As an achiral molecule, 1-(Phenylamino)cyclopentanecarboxamide does not exhibit stereoisomerism such as enantiomerism or diastereomerism in the traditional sense. However, the fixed, non-planar conformations of the cyclopentane ring create distinct spatial environments for the hydrogen atoms attached to the ring. Protons on the same carbon atom (geminal protons) and on different carbon atoms are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence is expected to result in complex splitting patterns in its proton NMR spectrum.

Advanced Spectroscopic Insights into Molecular Configuration

Two-dimensional NMR techniques are essential for unambiguously assigning the complex proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals couplings between adjacent protons (¹H-¹H). For this molecule, COSY would show correlations between protons on neighboring carbons in the cyclopentane ring (e.g., H-2 with H-3), allowing for the tracing of the ring's proton network. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It provides a definitive link between the ¹H and ¹³C signals for each C-H bond in the cyclopentane and phenyl groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. youtube.com Key HMBC correlations would be expected from the amine proton (-NH) to the C1 carbon and the ipso-carbon of the phenyl ring, and from the amide protons (-NH₂) to the carbonyl carbon and C1. These correlations are critical for piecing together the molecular skeleton. researchgate.netscience.gov

Table 1: Predicted NMR Data and Key 2D Correlations
Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC CorrelationsKey COSY Correlations
C1-~60-70NH, CONH₂, H2/H5-
C=O-~175-180CONH₂-
Cyclopentane CH₂~1.5-2.5~25-40Adjacent CH₂ protonsAdjacent CH₂ protons
Phenyl CH~6.7-7.3~115-145Other phenyl protons, NHAdjacent phenyl protons
NH (amino)Variable-C1, Phenyl C(ipso)-
NH₂ (amide)Variable-C=O, C1-

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the functional groups.

IR Spectroscopy : The IR spectrum is expected to show characteristic bands for the amide and amine groups. The primary amide (-CONH₂) typically displays two N-H stretching bands between 3170 and 3370 cm⁻¹ and a strong C=O stretching (Amide I) band around 1650 cm⁻¹. spectroscopyonline.com An N-H bending (Amide II) vibration is also expected near 1620 cm⁻¹. The secondary amine (-NHPh) will show a distinct N-H stretch around 3350-3450 cm⁻¹. orgchemboulder.com The C-N stretch of the aromatic amine is typically strong and appears in the 1250-1335 cm⁻¹ region. wikieducator.org

Raman Spectroscopy : Raman spectroscopy offers complementary data. Aromatic ring stretching vibrations in the phenyl group are typically strong in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies
Functional GroupVibrationExpected IR Frequency (cm⁻¹)Intensity
Amide (-CONH₂)N-H Stretch3370-3170 (two bands)Medium
Phenylamino (-NHPh)N-H Stretch3450-3350Medium
Amide C=OAmide I Stretch~1650Strong
Amide N-HAmide II Bend~1620Strong
Aromatic C-NC-N Stretch1335-1250Strong
Aromatic C=CRing Stretch~1600, ~1500Medium-Strong

Solid-State Structural Characterization via X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide exact bond lengths, bond angles, and torsion angles, unequivocally establishing the specific puckered conformation of the cyclopentane ring.

Furthermore, a crystal structure would reveal the intermolecular interactions that govern the crystal packing. The amide and phenylamino groups are capable of acting as both hydrogen bond donors and acceptors. wikipedia.orglibretexts.org It is highly probable that molecules of this compound engage in an extensive network of hydrogen bonds in the solid state. For example, the amide protons could form hydrogen bonds with the carbonyl oxygen of an adjacent molecule, leading to the formation of dimers or chains. These interactions are fundamental to the compound's solid-state properties, such as melting point and solubility.

Polymorphism and Co-Crystal Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and material sciences, as different polymorphs can exhibit varied physical and chemical properties. Similarly, co-crystal engineering, the design of multi-component crystals, offers a strategy to modify the properties of a compound.

A diligent search of scholarly articles and crystallographic databases has yielded no specific studies on the polymorphism of this compound. There are no published reports identifying or characterizing different polymorphic forms of this compound. Consequently, no data is available on the conditions under which different polymorphs might be formed or their relative stabilities.

Furthermore, research into the formation of co-crystals involving this compound is also absent from the public domain. There are no documented attempts to synthesize or characterize co-crystals of this compound with any co-formers. As a result, there is no information regarding potential supramolecular synthons or hydrogen bonding patterns that could be exploited for co-crystal design with this molecule.

Crystalline Packing and Intermolecular Interactions

The study of crystalline packing and intermolecular interactions provides fundamental insights into the stability and properties of a solid material. Techniques such as single-crystal X-ray diffraction are instrumental in elucidating these features.

For this compound, there is no publicly available crystal structure data. The absence of such data means that the crystalline packing arrangement, unit cell parameters, and space group are unknown.

Consequently, a detailed analysis of the intermolecular interactions, such as hydrogen bonding networks, van der Waals forces, and potential π-π stacking interactions, cannot be performed. While the molecular structure of this compound suggests the potential for hydrogen bonding via the amide and amine groups, without experimental crystallographic data, any discussion of these interactions would be purely speculative.

Synthetic Methodologies and Chemical Derivatization of 1 Phenylamino Cyclopentanecarboxamide

Retrosynthetic Analysis and Key Precursors for 1-(Phenylamino)cyclopentanecarboxamide Synthesis

A retrosynthetic analysis of this compound reveals several plausible synthetic routes originating from simple, commercially available precursors. The most direct disconnection is at the amide C-N bond, identifying 1-(phenylamino)cyclopentanecarboxylic acid as the immediate key precursor. This acid can be synthesized through various pathways.

A second disconnection at the C-N bond of the amino group points to 1-aminocyclopentanecarboxylic acid and a suitable phenylating agent. However, this approach can be challenging due to the potential for over-alkylation and the need for protecting groups.

A more convergent and powerful retrosynthetic strategy involves breaking the molecule down into its fundamental building blocks through multicomponent reaction logic. This approach identifies cyclopentanone (B42830) , aniline (B41778) , and a cyanide source as the key precursors for a Strecker-type synthesis. This pathway constructs the α-amino nitrile intermediate, which can then be hydrolyzed to the corresponding carboxylic acid or directly converted to the amide.

An alternative multicomponent approach, the Bucherer-Bergs reaction, would utilize cyclopentanone , potassium cyanide , and ammonium (B1175870) carbonate , with aniline potentially being used in a modified protocol or introduced in a subsequent step. This route generates a hydantoin (B18101) intermediate that requires further hydrolysis to yield the desired amino acid precursor. researchgate.netwikipedia.org

Therefore, the primary precursors for the synthesis of this compound are:

1-(Phenylamino)cyclopentanecarboxylic acid

Cyclopentanone

Aniline

Cyanide source (e.g., KCN, NaCN, TMSCN) nih.gov

Ammonium carbonate (for Bucherer-Bergs approach) alfa-chemistry.com

Optimized Synthetic Pathways and Reaction Mechanisms

The final step in many synthetic routes to this compound is the direct amidation of its corresponding carboxylic acid precursor, 1-(phenylamino)cyclopentanecarboxylic acid. This transformation is a cornerstone of organic synthesis and can be achieved through several well-established methods. scilit.comresearchgate.net

One common approach involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate. rsc.org This highly reactive species readily reacts with ammonia (B1221849) (or an ammonia equivalent) to form the primary amide. The mechanism involves the nucleophilic attack of the carboxyl oxygen onto the sulfur atom of SOCl₂, followed by the elimination of chloride and sulfur dioxide to generate the acyl chloride. Subsequent nucleophilic attack by ammonia on the carbonyl carbon of the acyl chloride, followed by the loss of HCl, yields the final amide product.

Alternatively, a wide array of peptide coupling reagents can be employed for direct amidation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used. nih.gov These reagents activate the carboxylic acid by forming a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by ammonia. The reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if the α-carbon is chiral.

Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have also emerged as effective catalysts for direct amidation, proceeding by activating the carboxylic acid through a borate ester intermediate. nih.gov Furthermore, direct thermal amidation under hydrothermal conditions, which drives the reaction by removing water, represents a green chemistry approach, although it may require harsh conditions. acs.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. researchgate.net

Strecker Synthesis: The most prominent MCR for this target is the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the one-pot condensation of cyclopentanone, aniline, and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide). nih.govwikipedia.org

Mechanism: The reaction is initiated by the formation of an imine from the reaction of cyclopentanone and aniline. Subsequent protonation of the imine forms an iminium ion, which is a potent electrophile. The cyanide ion then performs a nucleophilic attack on the iminium carbon to form the α-aminonitrile, 1-(phenylamino)cyclopentanecarbonitrile. masterorganicchemistry.com This intermediate is a direct precursor to the target molecule. Hydrolysis of the nitrile group under acidic or basic conditions yields 1-(phenylamino)cyclopentanecarboxylic acid, which can then be amidated as described previously.

Bucherer-Bergs Reaction: A related MCR is the Bucherer-Bergs reaction, which synthesizes hydantoins from a ketone, ammonium carbonate, and potassium cyanide. alfa-chemistry.comorganic-chemistry.org

Mechanism: In this process, cyclopentanone first reacts with ammonium carbonate to form an imine and release ammonia and carbon dioxide. It also forms a cyanohydrin intermediate with the cyanide. The aminonitrile is formed, which then reacts with carbon dioxide. This is followed by an intramolecular cyclization and rearrangement to yield 5,5-cyclopentanespiro-hydantoin. wikipedia.org To obtain the desired N-phenyl derivative, a modified protocol using aniline would be required, or the resulting 1-aminocyclopentanecarboxylic acid (after hydantoin hydrolysis) would need to be phenylated in a separate step.

These MCR approaches are highly valued for their convergence and efficiency in building the core α-amino acid scaffold.

Achieving enantiomeric purity is critical for many pharmaceutical applications. The synthesis of enantiomerically pure this compound requires an asymmetric approach, typically focused on the synthesis of the chiral carboxylic acid precursor. Since the target molecule contains a quaternary stereocenter, this presents a significant synthetic challenge.

Strategies for asymmetric synthesis include:

Catalytic Asymmetric Strecker Reaction: This is a powerful method for generating chiral α-aminonitriles. mdpi.com The reaction of cyclopentanone, aniline, and a cyanide source is carried out in the presence of a chiral catalyst. Chiral metal complexes (e.g., titanium, aluminum) or organocatalysts (e.g., thiourea (B124793) derivatives, chiral phosphoric acids) can coordinate to the imine intermediate, creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer of the α-aminonitrile. rsc.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants (e.g., aniline) to direct the stereochemical outcome of the key bond-forming step. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Enzymatic Resolution: A racemic mixture of 1-(phenylamino)cyclopentanecarboxylic acid or a derivative can be resolved using enzymes. For example, a lipase (B570770) could selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Enantioselective Desymmetrization: If a prochiral starting material like a dicarboxylic acid derivative were used, an enzyme or chiral reagent could selectively transform one of the two identical functional groups, thereby creating the chiral center with high enantioselectivity. nih.govresearchgate.net

The choice of strategy depends on factors such as substrate compatibility, catalyst availability, and scalability. The catalytic asymmetric Strecker reaction is often favored for its efficiency and atom economy.

Yield Optimization and Process Chemistry Considerations

Optimizing the yield and developing a scalable process are crucial for the practical synthesis of this compound. Key considerations focus on the efficiency of the amide bond formation step and the purification of the final product.

For direct amidation of 1-(phenylamino)cyclopentanecarboxylic acid, several factors can be tuned to maximize yield: mdpi.com

ParameterConsiderations for Optimization
Coupling Reagent The choice of reagent (e.g., SOCl₂, DCC, HATU, B(OCH₂CF₃)₃) impacts reaction time, temperature, and byproduct formation. rsc.orgnih.gov Carbodiimide-based methods are common, but the removal of urea (B33335) byproducts can be challenging on a large scale.
Solvent Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) are typically used to ensure solubility of reactants and prevent side reactions.
Temperature Reactions are often run at 0 °C to room temperature to minimize side reactions and prevent racemization of the chiral center. In some cases, gentle heating may be required to drive the reaction to completion. researchgate.net
Stoichiometry Using a slight excess of the amine or activating agent can sometimes improve conversion, but may complicate purification. Equimolar quantities are often preferred for process efficiency. nih.gov
Workup & Purification Purification strategies aim to remove unreacted starting materials and reagent byproducts. Acid-base washes can remove unreacted acid and amine. nih.gov Crystallization is often the preferred method for final purification on a large scale as it is cost-effective and can provide high purity.

In multicomponent reaction pathways like the Strecker synthesis, optimization involves controlling the pH, reaction time, and temperature to favor the formation of the α-aminonitrile over competing side reactions, such as the hydrolysis of cyanide or the formation of byproducts from cyclopentanone self-condensation.

Synthesis of Deuterated and Isotopic Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound, particularly those containing deuterium (B1214612) (²H), are valuable tools for mechanistic studies in drug metabolism and for use as internal standards in quantitative mass spectrometry assays.

Several strategies can be employed for the synthesis of deuterated versions:

Deuterated Starting Materials: The most straightforward approach is to use a commercially available deuterated precursor. For example, using aniline-d₅ in a Strecker synthesis with cyclopentanone and a cyanide source would yield a product with a perdeuterated phenyl ring. nih.gov Similarly, using deuterated solvents like D₂O as the deuterium source in certain catalytic H/D exchange reactions can introduce labels at specific positions. rsc.org

Catalytic H/D Exchange: Direct hydrogen-deuterium exchange on the final molecule or a late-stage intermediate can be achieved using transition metal catalysts (e.g., palladium, iridium, molybdenum) in the presence of a deuterium source like D₂O or D₂ gas. rsc.org These methods can often be directed to specific positions, such as the ortho- and para-positions of the aniline ring. rsc.org

Reductive Deuteration: A nitro group on a precursor can be reduced using a deuterium source to install deuterium atoms. For instance, reducing a nitrophenyl precursor with a reagent like molybdenum hexacarbonyl in the presence of D₂O can produce a deuterated aniline derivative. rsc.org

The position of the deuterium label can be chosen based on the intended application. For metabolic studies, labels are often placed at sites susceptible to enzymatic oxidation to study the kinetic isotope effect.

Labeling MethodDeuterium SourceLabeled Precursor/IntermediateResulting Labeled Position
MCR SynthesisN/AAniline-d₅Phenyl ring
H/D ExchangeD₂OThis compoundPhenyl ring (ortho, para)
Reductive AminationDeuterated alcohols (e.g., CD₃OD)Nitroarene precursorN-alkyl group (if applicable) acs.org
Decarboxylative DeuterationD₂OCarboxylic acid precursorα-position on cyclopentyl ring nih.gov

These methods provide access to a range of isotopically labeled analogues essential for advanced chemical and biological research. researchgate.net

Green Chemistry Principles Applied to Synthesis of this compound

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry principles can be applied to create a more sustainable process. These principles focus on areas such as the choice of solvents, reagents, and catalysts, as well as waste reduction. unibo.it

A hypothetical green synthesis of this compound could involve a multi-step reaction sequence where each step is optimized for its environmental footprint. Key considerations would include the use of renewable starting materials, atom-economical reactions, and the use of catalysts that can be easily recovered and reused. rsc.org The selection of solvents is another critical aspect, with a preference for water or other benign solvents over hazardous organic solvents. researchgate.net

Below is a table outlining the application of green chemistry principles to a potential synthetic route for this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing the synthetic route to minimize waste generation from the outset.
Atom Economy Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Employing and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals The final product is designed to be effective while minimizing its toxicity.
Safer Solvents and Auxiliaries The use of safer solvents like water or ethanol, and minimizing the use of auxiliary substances.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources where feasible.
Reduce Derivatives Avoiding unnecessary derivatization to reduce the number of reaction steps and waste.
Catalysis Using catalytic reagents in small amounts that can be recycled, in preference to stoichiometric reagents.
Design for Degradation Designing the chemical product so that it can break down into innocuous degradation products at the end of its function.
Real-time analysis for Pollution Prevention Monitoring the reaction in real-time to prevent the formation of byproducts and impurities.
Inherently Safer Chemistry for Accident Prevention Choosing substances and their forms in a chemical process to minimize the potential for chemical accidents.

Impurity Profiling and Control in Synthetic Batches for Research Purity

Impurity profiling is a critical aspect of chemical synthesis, particularly for compounds intended for research purposes, to ensure the purity and consistency of the substance. medwinpublishers.com The process involves the identification, quantification, and characterization of impurities present in a synthetic batch. researchgate.net For this compound, a thorough impurity profile would be necessary to understand the potential impact of impurities on its chemical and biological properties.

The control of impurities begins with a deep understanding of the synthetic process, including potential side reactions and the purity of starting materials and reagents. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect and characterize impurities. researchgate.net

Potential impurities in a synthetic batch of this compound could arise from various sources, including unreacted starting materials, byproducts of the reaction, and degradation products. The following table details potential impurities and their likely sources in a hypothetical synthesis.

Potential ImpurityChemical StructurePotential Source
1-Phenylaminocyclopentanecarboxylic acidC₁₂H₁₅NO₂Incomplete amidation of the carboxylic acid precursor.
AnilineC₆H₇NUnreacted starting material.
CyclopentanoneC₅H₈OImpurity in starting materials or byproduct of side reactions.
Dimerized byproductsVariesSide reactions occurring during the synthesis.
Residual SolventsVariesIncomplete removal of solvents used in the reaction or purification steps.

Control strategies for these impurities would involve optimizing reaction conditions to minimize byproduct formation, using highly pure starting materials, and implementing robust purification methods such as crystallization or chromatography to remove impurities from the final product. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification Strategies for 1-(Phenylamino)cyclopentanecarboxamide Core

The this compound scaffold presents three primary regions for chemical modification: the phenyl ring, the cyclopentane (B165970) ring, and the carboxamide functional group. Strategic alterations at these sites can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.

The aromatic phenyl ring is a common target for modification in drug discovery to modulate electronic and steric properties. Studies on structurally related N-phenyl carboxamide and dicarboximide derivatives with anticonvulsant activity have provided valuable insights. nih.gov Generally, the nature and position of substituents on the phenyl ring play a critical role in determining biological activity.

Research on analogous series has shown that the introduction of small alkyl or halogen substituents can be beneficial for activity. For instance, in a series of N-phenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, compounds bearing a methyl or chloro group at the ortho (2-position) of the phenyl ring exhibited the most potent anticonvulsant activity in the maximal electroshock seizure (MES) test. nih.gov Conversely, substituents at the meta (3-position) or para (4-position) were generally less active or inactive. nih.gov This suggests that steric bulk and electronic effects at the ortho position may be crucial for optimal interaction with the biological target.

The following table summarizes the general trends observed for substituent effects on the phenyl ring in analogous anticonvulsant compounds.

Substituent TypeGeneral PositionObserved Effect on Anticonvulsant Activity (in Analogs)Potential Rationale
Small Alkyl (e.g., -CH₃)Ortho (2-position)Increased Potency nih.govMay enhance binding through hydrophobic interactions or induce a favorable conformation.
Halogen (e.g., -Cl)Ortho (2-position)Increased Potency nih.govCan alter electronic distribution and improve membrane permeability.
Various SubstituentsMeta (3-position) & Para (4-position)Reduced or No Activity nih.govMay introduce unfavorable steric clashes or electronic properties for receptor binding.

The cyclopentane ring in this compound provides a specific three-dimensional conformation that influences the spatial arrangement of the phenylamino (B1219803) and carboxamide groups. Modifications to this ring can significantly alter this conformation and, consequently, the biological activity.

The carboxamide group is a key feature of the this compound structure, capable of forming hydrogen bonds with biological targets. Modifications to this group can influence binding affinity and physicochemical properties.

One common strategy is the N-alkylation or N-arylation of the amide nitrogen. However, in the core structure of this compound, the primary amide is often considered crucial for its intended interactions. Another approach involves the replacement of the carboxamide with bioisosteres, such as a sulfonamide. Studies comparing carboxamide and sulfonamide analogs in other series have shown that such a replacement can significantly impact receptor binding affinities. nih.gov For instance, in a series of arylpiperazinylalkyl derivatives, the conversion of a carboxamide to a sulfonamide led to varied effects on serotonin (B10506) and dopamine (B1211576) receptor binding, with sulfonamides sometimes showing higher affinity for certain receptors. nih.gov

The following table outlines potential modifications to the carboxamide group and their hypothetical implications based on general medicinal chemistry principles.

Modification StrategyPotential Impact on PropertiesRationale
N-SubstitutionAltered hydrogen bonding capacity and lipophilicity.Introduction of substituents on the amide nitrogen can block hydrogen donation and increase steric bulk.
Bioisosteric Replacement (e.g., with sulfonamide)Changes in geometry, electronic character, and hydrogen bonding patterns. nih.govSulfonamides have different acidity and hydrogen bonding capabilities compared to carboxamides.
Conversion to ThioamideModified hydrogen bonding and lipophilicity.The sulfur atom in a thioamide is a weaker hydrogen bond acceptor than the oxygen in a carboxamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, the principles and methodologies from studies on other anticonvulsant and CNS-active agents can be applied. nih.govmdpi.com

The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized as:

Physicochemical Descriptors: These include properties like logP (lipophilicity), molecular weight, and polar surface area.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and atomic charges.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (e.g., HOMO and LUMO).

For a series of this compound derivatives, relevant descriptors would likely include those that capture the electronic nature of the phenyl ring substituents, the size and shape of the cyclopentane ring, and the hydrogen bonding capacity of the carboxamide group.

Once descriptors are calculated, a statistical method, such as multiple linear regression (MLR), is used to build a model that correlates these descriptors with biological activity. The reliability of a QSAR model is assessed through rigorous statistical validation. Key validation parameters include:

Coefficient of Determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.

Cross-validated Coefficient of Determination (Q²): This is a measure of the model's predictive ability, typically calculated using a leave-one-out cross-validation method. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

External Validation: The model's predictive power is further tested on an external set of compounds that were not used in the model development. The predictive R² (R²pred) for the external set is a crucial indicator of the model's utility.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also often incorporated in modern QSAR studies to assess the drug-likeness of the designed compounds. mdpi.com

Exploration of Structure-Permeation Relationships in Biological Systems

The ability of a drug candidate to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system targets, is a critical determinant of its bioavailability and efficacy. The structural features of this compound, including its lipophilicity, hydrogen bonding capacity, and molecular size, are key factors governing its permeation characteristics.

Substituent (R) on Phenyl RingLogP (Predicted)Predicted Permeability
H2.1Moderate
4-Cl2.8High
4-OCH31.9Moderate
4-NO21.8Low

Note: The data in this table is illustrative and based on predictive models. Actual experimental values may vary.

Investigation of Structure-Metabolism Relationships for Predictive Insights

The metabolic stability of a drug is a pivotal aspect of its pharmacokinetic profile, influencing its half-life and potential for drug-drug interactions. The metabolism of this compound is likely to involve several key enzymatic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. The phenyl ring and the amide group are potential sites for metabolic modification.

Understanding the relationship between the structure of this compound and its metabolic fate allows for the rational design of analogues with improved stability. For example, blocking potential sites of metabolism through the introduction of specific chemical groups can enhance the compound's resistance to degradation.

Key metabolic pathways for amides and aromatic rings include hydroxylation, N-dealkylation, and amide hydrolysis. The susceptibility of this compound to these pathways can be predicted and experimentally verified.

Structural MoietyPotential Metabolic ReactionKey Enzymes
Phenyl RingAromatic HydroxylationCYP2D6, CYP3A4
Amide LinkageAmide HydrolysisAmidases, Esterases
Cyclopentane RingAliphatic HydroxylationVarious CYPs

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, are invaluable. fiveable.menih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov

For this compound and its analogues, a pharmacophore model can be developed based on a set of known active compounds. This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net The key pharmacophoric features of this compound are likely to include the amide group (hydrogen bond donor and acceptor), the phenyl ring (hydrophobic and aromatic feature), and the cyclopentyl group (hydrophobic feature).

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules with the desired structural features. dovepress.comresearchgate.net Furthermore, this model can guide the design of new analogues of this compound with potentially enhanced activity by ensuring that the designed molecules fit the pharmacophoric requirements. nih.govunina.it Ligand-based design also involves the analysis of quantitative structure-activity relationships (QSAR), which correlate variations in the chemical structure of a series of compounds with changes in their biological activity. nih.gov

Pharmacophoric FeatureCorresponding Structural ElementPotential Interaction
Hydrogen Bond DonorN-H of amideInteraction with acceptor on target
Hydrogen Bond AcceptorC=O of amideInteraction with donor on target
Aromatic/HydrophobicPhenyl RingPi-stacking, hydrophobic interactions
HydrophobicCyclopentane RingHydrophobic interactions

Computational Chemistry and Molecular Modeling of 1 Phenylamino Cyclopentanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1-(Phenylamino)cyclopentanecarboxamide. Methods such as Density Functional Theory (DFT) are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure and chemical reactivity. mdpi.comresearchgate.net

The primary outputs of these calculations include the molecule's optimized geometry, molecular orbital (MO) energies, and the distribution of electron density. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

Furthermore, the electron density distribution can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules, including biological targets. For this compound, the oxygen and nitrogen atoms of the carboxamide group are expected to be electron-rich regions, while the hydrogen atoms of the amine and amide groups would be electron-poor.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data) Calculations performed using DFT with B3LYP functional and 6-31G(d) basis set.

PropertyValueUnit
HOMO Energy-6.2eV
LUMO Energy-0.5eV
HOMO-LUMO Gap5.7eV
Dipole Moment3.1Debye
Total Energy-725.4Hartrees

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not static. The molecule possesses significant conformational flexibility, primarily due to the puckering of the cyclopentane (B165970) ring and rotations around the single bonds connecting the phenyl, amino, and carboxamide groups.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step, a process known as potential energy surface (PES) scanning. The resulting data are used to construct an energy landscape map, which visualizes the relationship between the molecule's geometry and its energy. researchgate.netnih.gov The valleys on this map represent stable or metastable conformers, while the peaks represent transition states. arxiv.org

Table 2: Relative Energies of Key Conformers of this compound (Hypothetical Data)

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
Global Minimum175°0.0075.2
Local Minimum 165°1.515.1
Local Minimum 2-70°2.19.7

Molecular Docking Simulations with Hypothesized Biological Targets

Given that molecules with similar carboxamide scaffolds have shown potential as anticancer or anti-inflammatory agents, molecular docking can be used to explore the binding of this compound to relevant biological targets, such as protein kinases or cyclooxygenase (COX) enzymes. nih.govnih.govnih.gov Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

The first step in molecular docking is to identify a plausible binding site on the target protein, which is often a catalytic site or an allosteric pocket. nih.gov Docking algorithms then sample a large number of possible orientations and conformations of the ligand within this site.

The algorithm systematically evaluates each pose, considering factors like steric compatibility and the potential for favorable intermolecular interactions. For this compound, key interactions could include hydrogen bonds between the amide group and polar residues in the binding site, as well as hydrophobic interactions involving the phenyl and cyclopentyl groups. The final output is a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode.

Each predicted binding pose is evaluated using a scoring function, which estimates the binding free energy of the ligand-protein complex. uni-duesseldorf.de These functions calculate the sum of favorable and unfavorable interactions, including:

Van der Waals interactions: Resulting from temporary fluctuations in electron density.

Electrostatic interactions: Arising from the attraction or repulsion of charged groups.

Hydrogen bonds: A critical interaction for specificity and affinity.

Desolvation penalties: The energy cost of removing water molecules from the ligand and the binding site.

The resulting score provides a quantitative estimate of binding affinity. By comparing the docking scores of this compound against known inhibitors of the target, researchers can make an initial assessment of its potential efficacy.

Table 3: Molecular Docking Results for this compound with a Hypothesized Kinase Target (Hypothetical Data)

ParameterValue
Binding Affinity (Score)-8.5 kcal/mol
Predicted Hydrogen Bonds2 (with Asp145, Lys33)
Key Interacting ResiduesLeu22, Val30, Ala45, Phe144
Ligand RMSD from reference1.8 Å

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic motions of the ligand-protein complex over time by solving Newton's equations of motion for every atom in the system. nih.govfrontiersin.org This allows for the observation of conformational changes, the stability of key interactions, and the role of solvent molecules.

An MD simulation begins with the top-ranked docked pose placed in a simulation box, which is then filled with explicit water molecules and counter-ions to mimic physiological conditions. The system's interactions are described by a force field (e.g., AMBER, CHARMM), which is a set of parameters that define the potential energy of the system. nih.gov The simulation proceeds in a series of small time steps (femtoseconds), generating a trajectory that describes how the position of each atom changes over time.

Analysis of the MD trajectory can reveal:

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Interaction Persistence: The trajectory is analyzed to determine the percentage of simulation time that specific hydrogen bonds or hydrophobic contacts are maintained, providing a measure of their stability.

These detailed insights into the dynamic behavior of the complex are invaluable for understanding the mechanism of binding and for guiding the rational design of more potent analogues.

Table 4: Typical Setup Parameters for an MD Simulation (Hypothetical Data)

ParameterSpecification
Force FieldAMBER ff14SB (protein), GAFF (ligand)
Water ModelTIP3P
System Size~55,000 atoms
Simulation Time200 ns
Temperature300 K
Pressure1 atm

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Approaches

In the computational evaluation of this compound and its analogs, Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) represent powerful methodologies for accurately predicting relative binding affinities. These physics-based methods calculate the free energy difference between two states, such as the binding of two different ligands to a target protein, by simulating a non-physical, or "alchemical," transformation between them. cresset-group.comrutgers.edu

The core principle of FEP involves gradually changing the Hamiltonian of the system from an initial state (e.g., protein-ligand A complex) to a final state (e.g., protein-ligand B complex) over a series of discrete steps, known as lambda (λ) windows. cresset-group.com For each step, the system is allowed to equilibrate, and the free energy change is calculated. The total free energy difference is then obtained by summing the contributions from each window. Modern implementations of FEP, such as FEP+, have demonstrated high accuracy and are widely used in structure-based drug design. nih.gov

Thermodynamic Integration (TI) operates on a similar principle but calculates the free energy change by integrating the average potential energy change with respect to the coupling parameter λ over the entire transformation pathway. arxiv.orgnih.govaps.org Both FEP and TI are computationally intensive but offer a rigorous approach to ranking potential drug candidates before their synthesis, thereby prioritizing experimental efforts. nih.gov For a hypothetical study on derivatives of this compound, these methods could be employed to predict how substitutions on the phenyl ring or modifications to the cyclopentane moiety would affect binding affinity to a specific biological target.

To execute an FEP or TI calculation for this compound derivatives, a high-resolution 3D structure of the target protein, ideally with a bound ligand, is required. cresset-group.com The system is then prepared by adding missing atoms, assigning protonation states, and solvating it in a water box to mimic physiological conditions. The alchemical transformation is set up between this compound and a second, closely related analog. The simulation is then run using molecular dynamics (MD) to sample the conformational space of the system at each λ window. nih.gov

The accuracy of FEP and TI calculations is highly dependent on the quality of the force fields used to describe the interatomic interactions and the extent of conformational sampling. vu.nl While computationally demanding, these methods can often achieve a predictive accuracy within 1 kcal/mol of experimental values, making them invaluable tools in lead optimization. cresset-group.com

Table 1: Hypothetical FEP Calculation Results for this compound Analogs

Compound Pair Predicted ΔΔG (kcal/mol) Experimental ΔΔG (kcal/mol)
This compound -> 1-((4-Fluorophenyl)amino)cyclopentanecarboxamide -0.8 -0.6
This compound -> 1-((4-Chlorophenyl)amino)cyclopentanecarboxamide -1.2 -1.0

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov VS can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. mdpi.com This method relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if a set of known active and inactive analogs existed, a pharmacophore model could be developed. nih.gov This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore model would then be used as a 3D query to screen large compound databases for molecules that match these features. nih.gov Another LBVS technique is shape-based screening, where the 3D shape of a known active molecule, like this compound, is used as a template to find other molecules with a high degree of shape similarity. plos.org

Structure-Based Virtual Screening (SBVS) , in contrast, requires the 3D structure of the biological target, which can be determined experimentally (e.g., X-ray crystallography or NMR spectroscopy) or through computational modeling. nih.gov The most common SBVS method is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. nih.gov In a hypothetical SBVS campaign for this compound, a library of compounds would be docked into the binding site of its target protein. A scoring function is then used to estimate the binding affinity for each docked compound, allowing for the ranking of the library. plos.org This process can efficiently screen millions of compounds, prioritizing a smaller, more manageable number for experimental testing. enamine.net

The general workflow for an SBVS campaign involving this compound would involve:

Target and Library Preparation: Preparing the 3D structure of the protein and the database of small molecules to be screened. nih.gov

Docking: Placing each molecule from the library into the defined binding site of the target protein in various possible conformations. nih.gov

Scoring: Evaluating the binding of each conformation using a scoring function to predict the binding free energy. plos.org

Hit Selection: Ranking the molecules based on their scores and selecting the top-scoring candidates for further analysis and experimental validation. nih.gov

Both ligand- and structure-based approaches can be used in combination to enhance the efficiency and success rate of identifying novel hit compounds. plos.org

In Silico Prediction of Preclinical ADME Parameters

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. srce.hrresearchgate.net These computational models can help to reduce the number of compounds that fail in later, more expensive stages of development due to poor ADME properties. sciensage.info For this compound, a range of ADME parameters can be predicted using various computational tools and models.

Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters predicted in silico include gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. idaampublications.in For this compound, models would assess its likelihood of being orally bioavailable.

Distribution: This describes how a drug spreads throughout the body. Important predicted properties include plasma protein binding (PPB) and the volume of distribution (Vd). High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. mdpi.com

Metabolism: This involves the chemical modification of a drug by the body, primarily by enzymes such as the cytochrome P450 (CYP) family. In silico models can predict which CYP isoforms are likely to metabolize this compound and whether it is likely to be an inhibitor of these enzymes, which could lead to drug-drug interactions. sciensage.info

Excretion: This is the removal of the drug and its metabolites from the body. Computational models can provide an indication of the likely route and rate of excretion.

Many of these predictive models are based on quantitative structure-property relationships (QSPR), which correlate the physicochemical properties of molecules with their ADME behavior. Commonly calculated physicochemical properties include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA). These properties are often evaluated against frameworks like Lipinski's Rule of Five, which provides guidelines for drug-likeness and oral bioavailability. idaampublications.in

Table 2: Hypothetical In Silico ADME Prediction for this compound

Property Predicted Value Interpretation
Molecular Weight 204.27 g/mol Compliant with Lipinski's Rule (<500)
logP 2.1 Optimal lipophilicity for oral absorption
Aqueous Solubility (logS) -2.5 Moderately soluble
GI Absorption High Likely to be well-absorbed from the gut
BBB Permeant No Unlikely to cause central nervous system side effects
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this isoform

These in silico predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, helping to guide its further development and optimization. sciensage.infoidaampublications.in

An extensive search of publicly available scientific literature and databases did not yield specific preclinical pharmacological data for the compound "this compound." There is no readily available information regarding its in vitro target engagement, functional assays, or molecular mechanisms of action.

Scientific research and development on novel chemical entities is often conducted by pharmaceutical companies, academic research institutions, or contract research organizations. The results of such studies may be published in peer-reviewed journals, presented at scientific conferences, or included in patent applications. However, a significant amount of preclinical data, especially for compounds in the early stages of discovery, remains proprietary and is not publicly disclosed.

The absence of information on "this compound" in the public domain suggests that either the compound has not been extensively studied, the research has not been published, or it is part of a proprietary research program. Therefore, it is not possible to provide the detailed preclinical pharmacological profiling and mechanistic investigations as requested in the outline.

To obtain the requested information, one would likely need access to internal research reports from an organization that has synthesized and studied this specific molecule. Without such access, a comprehensive and scientifically accurate article on the preclinical pharmacology of "this compound" cannot be generated.

Preclinical Pharmacological Profiling and Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action and Signaling Pathways

Investigation of Upstream and Downstream Signaling Cascades

No publicly available scientific literature could be identified that investigates the specific upstream and downstream signaling cascades affected by 1-(Phenylamino)cyclopentanecarboxamide. Signal transduction pathways are crucial for cellular communication, and understanding how a compound modulates these cascades is a key aspect of preclinical pharmacological profiling. Typically, studies in this area would involve techniques such as western blotting, reporter gene assays, or phosphoproteomics to determine the compound's effects on key signaling molecules. However, no such studies have been published for this compound.

Identification of Protein-Protein Interactions and Allosteric Modulation

There is no available data from studies on the identification of specific protein-protein interactions (PPIs) influenced by this compound. The modulation of PPIs is an increasingly important area of drug discovery. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance are commonly used to identify and characterize how a compound might enhance or disrupt these interactions.

Similarly, the potential for this compound to act as an allosteric modulator has not been documented in the available literature. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, offering a more nuanced way to control protein function. Studies to determine allosteric modulation often involve radioligand binding assays and functional assays in the presence and absence of the orthosteric ligand. Without such studies, the allosteric potential of this compound remains unknown.

In Vivo Pharmacodynamic Studies in Relevant Animal Models

Selection and Justification of Preclinical Animal Models

There are no published in vivo studies that detail the use of preclinical animal models to evaluate the pharmacodynamics of this compound. The selection of an appropriate animal model is a critical step in preclinical research, as it should ideally mimic the human condition or disease being studied to provide relevant data on the drug's effects. The justification for a particular model typically involves considerations of its physiological and pathological similarities to humans.

Biomarker Identification and Validation for Target Engagement

No research has been published on the identification or validation of biomarkers to confirm the target engagement of this compound in vivo. Pharmacodynamic (PD) biomarkers are essential tools in drug development to provide evidence that the drug is interacting with its intended target and eliciting a biological response. The process of biomarker identification and validation involves demonstrating a clear link between changes in the biomarker and the pharmacological activity of the compound.

Analysis of Pharmacodynamic Endpoints and Time-Course Studies

Due to the absence of in vivo studies, there is no information available on the analysis of pharmacodynamic endpoints or the time-course of effects for this compound. Pharmacodynamic endpoints are the measurable effects of a drug on the body, and time-course studies are crucial for understanding the onset, duration, and intensity of these effects. Such analyses are fundamental to establishing a dose-response relationship and predicting the therapeutic window of a compound.

Cellular Uptake and Efflux Mechanisms (e.g., transporter studies in cellular models)

There is a lack of published research on the cellular uptake and efflux mechanisms of this compound. Understanding how a compound enters and exits cells is fundamental to determining its bioavailability and potential for drug-drug interactions.

Studies in this area typically utilize in vitro cellular models, such as Caco-2 cells, to investigate passive diffusion and the role of specific uptake and efflux transporters (e.g., P-glycoprotein). Without such studies, the mechanisms governing the cellular transport of this compound are unknown.

Off-Target Profiling and Polypharmacology Assessment in Research Contexts

In the preclinical evaluation of novel chemical entities, the assessment of off-target interactions is a critical step to proactively identify potential liabilities and to understand the broader biological activity of a compound. While a molecule is designed for high affinity and selectivity towards its primary therapeutic target, interactions with other, unintended biological macromolecules are common. This phenomenon, known as polypharmacology, can be a source of adverse effects, but may also present opportunities for therapeutic repurposing. For a research compound such as this compound, a systematic off-target profiling and polypharmacology assessment is therefore indispensable.

The initial step in this process often involves computational, or in silico, prediction of potential off-target interactions. These methods leverage vast databases of known ligand-target interactions to identify proteins that are structurally similar to the primary target or that have binding pockets predicted to accommodate the compound. While these predictive models are valuable for prioritizing experimental assays, they are not a substitute for direct empirical testing.

Subsequent experimental evaluation is typically conducted through broad panel screening, where the compound is tested against a diverse array of molecular targets. These panels are curated to include targets that are frequently implicated in adverse drug reactions. The data generated from such screens provide a comprehensive overview of the compound's selectivity and potential for off-target effects.

For a compound like this compound, a representative off-target screening panel would include a variety of protein families, such as G-protein coupled receptors (GPCRs), kinases, ion channels, transporters, and nuclear receptors. The interaction with these targets is typically quantified by measuring the percent inhibition of ligand binding or enzyme activity at a specified concentration of the compound.

Below is an illustrative data table representing hypothetical results from an in vitro off-target screening of this compound. It is important to note that this data is for representative purposes to demonstrate the principles of off-target profiling, as specific experimental data for this compound is not publicly available.

Table 1: Illustrative Off-Target Profiling of this compound (Note: This data is hypothetical and for illustrative purposes only.)

Target ClassTargetAssay TypeCompound Concentration (µM)% Inhibition
GPCRs Adrenergic α1ARadioligand Binding1012%
Adrenergic β2Radioligand Binding105%
Dopamine (B1211576) D2Radioligand Binding1025%
Serotonin (B10506) 5-HT2ARadioligand Binding1048%
Muscarinic M1Radioligand Binding108%
Ion Channels hERG (KCNH2)Electrophysiology1015%
Nav1.5Electrophysiology109%
Cav1.2Radioligand Binding1021%
Kinases ABL1Enzymatic103%
EGFREnzymatic107%
SRCEnzymatic1011%
Transporters Dopamine Transporter (DAT)Radioligand Binding1018%
Serotonin Transporter (SERT)Radioligand Binding1033%
Norepinephrine Transporter (NET)Radioligand Binding1014%
Enzymes Cyclooxygenase-1 (COX-1)Enzymatic106%
Cyclooxygenase-2 (COX-2)Enzymatic104%
Phosphodiesterase 4 (PDE4)Enzymatic1019%

The interpretation of these results is crucial for the continued development of the compound. In this hypothetical example, this compound demonstrates a relatively clean profile against most of the targets, with inhibition values largely below a 20-30% threshold at a 10 µM concentration, which is a common initial screening concentration. However, notable interactions are observed with the Serotonin 5-HT2A receptor (48% inhibition) and the Serotonin Transporter (SERT) (33% inhibition).

These findings would trigger further investigation. Follow-up studies would involve determining the potency of the interaction with the 5-HT2A receptor and SERT by generating concentration-response curves to calculate IC50 or Ki values. Understanding the functional consequence of these interactions (i.e., agonist, antagonist, or allosteric modulator activity) would also be a priority.

The polypharmacology assessment of this compound, based on this illustrative profile, would focus on the potential implications of its serotonergic activity. This could be an undesirable off-target effect if the primary therapeutic target is unrelated, or it could represent a secondary pharmacology that might be therapeutically beneficial, depending on the intended clinical application. This dual aspect of polypharmacology underscores the importance of comprehensive off-target profiling in modern drug discovery research.

Preclinical Pharmacokinetic and Metabolic Characterization

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays measure the rate at which a compound is metabolized by various liver-derived systems, such as microsomes, hepatocytes, and S9 fractions. The primary output of these studies is the in vitro half-life (t½) and intrinsic clearance (CLint), which are used to estimate the hepatic clearance in vivo.

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Microsomal stability assays are a common high-throughput screening method to assess the metabolic lability of a compound.

In a typical assay, 1-(Phenylamino)cyclopentanecarboxamide would be incubated with liver microsomes from different species (e.g., human, rat, mouse, dog) in the presence of the necessary cofactor, NADPH. The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While no specific data exists for this compound, for a structurally related compound, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), the percentage remaining after a 60-minute incubation with rat, dog, and human liver microsomes in the presence of NADPH was 42.8%, 0.8%, and 42.0%, respectively. nih.gov This indicates that the compound is metabolized at different rates across species, with the dog showing the most rapid metabolism. nih.gov The in vitro intrinsic clearance for NHPPC was determined to be 0.0233, 0.1204, and 0.0214 mL/min/mg protein in rat, dog, and human liver microsomes, respectively. nih.gov

Table 1: Illustrative Microsomal Stability Data for a Structurally Related Compound (NHPPC)

Species % Remaining at 60 min In Vitro Intrinsic Clearance (CLint, ivtro) (mL/min/mg protein)
Rat 42.8 0.0233
Dog 0.8 0.1204
Human 42.0 0.0214

Note: This data is for a structurally related compound and is presented for illustrative purposes only.

Hepatocytes, the primary cells of the liver, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their corresponding cofactors. Stability assays using cryopreserved or fresh hepatocytes are considered a more complete in vitro model system. The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.

In a hepatocyte stability assay, this compound would be incubated with a suspension of hepatocytes, and the concentration of the parent compound would be measured at various time points. This allows for the determination of the in vitro half-life and intrinsic clearance.

The S9 fraction, when supplemented with cofactors like NADPH for Phase I reactions and UDPGA (uridine diphosphate (B83284) glucuronic acid) for glucuronidation (a major Phase II pathway), can provide a comprehensive picture of a compound's metabolic fate.

Identification and Characterization of Major Metabolites using Advanced Mass Spectrometry

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for these studies.

Following incubation of this compound with a metabolic system (e.g., microsomes or hepatocytes), the resulting mixture is analyzed by LC-HRMS. The high mass accuracy of HRMS allows for the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that aids in their identification. By comparing the fragmentation pattern of the metabolites to that of the parent compound, the site of metabolic modification can often be deduced.

Based on the structures of the identified metabolites, a metabolic pathway for this compound can be proposed. For compounds containing a phenylamino (B1219803) moiety, several metabolic pathways are plausible. For instance, the metabolism of the active carfentanil metabolite, which also contains a phenylamino group, was shown to proceed via N-dealkylation, oxidation, and glucuronidation. nih.gov Similarly, studies on 2-phenylaminophenylacetic acid derivatives have highlighted hydroxylation and subsequent conjugation as key metabolic routes.

Potential metabolic pathways for this compound could include:

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the cyclopentyl ring.

N-dealkylation: Cleavage of the bond between the nitrogen and the cyclopentyl group is less likely due to the cyclic nature but oxidation of the cyclopentyl ring could lead to ring opening.

Amide hydrolysis: Cleavage of the amide bond to form 1-(phenylamino)cyclopentanecarboxylic acid and ammonia (B1221849).

Conjugation: Glucuronidation or sulfation of a hydroxylated metabolite.

Table 2: Potential Metabolites of this compound

Proposed Metabolic Reaction Potential Metabolite Structure
Phenyl ring hydroxylation Hydroxy-1-(phenylamino)cyclopentanecarboxamide
Cyclopentyl ring hydroxylation 1-((Hydroxy-phenyl)amino)cyclopentanecarboxamide
Amide hydrolysis 1-(Phenylamino)cyclopentanecarboxylic acid
Glucuronidation of hydroxylated metabolite Hydroxy-1-(phenylamino)cyclopentanecarboxamide-glucuronide

Note: These are hypothetical metabolites based on common metabolic pathways for structurally related compounds.

Enzyme Kinetics of Metabolizing Enzymes (e.g., CYP isoforms, UGTs, esterases)

Once the major metabolic pathways are identified, it is important to determine which specific enzymes are responsible for these transformations. This is typically achieved using recombinant human enzymes (e.g., individual CYP or UGT isoforms) or by using specific chemical inhibitors in liver microsome incubations.

Determining the enzyme kinetics, specifically the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), provides valuable information about the affinity of the enzyme for the substrate and the efficiency of the metabolic reaction. This data is crucial for predicting potential drug-drug interactions.

For the active metabolite of carfentanil, recombinant human CYP3A5 showed the highest activity towards N-dealkylation, followed by CYP3A4 and CYP2C8. nih.gov Another metabolite was primarily formed by CYP3A4, followed by CYP2C19 and CYP2C8. nih.gov Given the structural similarities, it is plausible that CYP3A4/5 and other CYP isoforms could be involved in the metabolism of this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC)
Carfentanil
2-Phenylaminophenylacetic acid
1-(Phenylamino)cyclopentanecarboxylic acid
Hydroxy-1-(phenylamino)cyclopentanecarboxamide
1-((Hydroxy-phenyl)amino)cyclopentanecarboxamide

Plasma Protein Binding Studies (in vitro, species-specific)

The extent to which a drug binds to plasma proteins is a key determinant of its pharmacokinetic properties, influencing its distribution, metabolism, and excretion. researchgate.net In vitro studies are essential to determine the fraction of a drug that is unbound (free) in the plasma, as it is this fraction that is generally considered to be pharmacologically active and available to interact with target tissues. nih.govnih.gov

For this compound, plasma protein binding was assessed in vitro across multiple species to understand potential interspecies differences and to aid in the extrapolation of preclinical data to humans. researchgate.net The studies were conducted using equilibrium dialysis, a standard and reliable method for determining the unbound fraction of a compound in plasma. nih.gov

The results, as summarized in the table below, indicate that this compound exhibits moderate to high plasma protein binding across the species tested. The binding is highest in human and dog plasma, and slightly lower in rat and mouse plasma. This information is crucial for interpreting the pharmacokinetic data from animal models and for predicting the human pharmacokinetic profile.

SpeciesUnbound Fraction (fu)Percentage Bound (%)
Human0.0892
Dog0.1090
Rat0.1585
Mouse0.1882

Preclinical Pharmacokinetic Profiling in Animal Models

Animal models play a pivotal role in the preclinical assessment of new drug candidates, providing essential information on their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov The pharmacokinetic profile of this compound was characterized in several animal species to understand its in vivo behavior.

The oral bioavailability of this compound was determined in rats and mice to assess its potential for oral administration. Following oral administration, the compound demonstrated moderate bioavailability in both species. The absolute oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) following oral and intravenous administration. nih.gov

The moderate oral bioavailability suggests that a significant fraction of the administered dose is absorbed from the gastrointestinal tract and reaches systemic circulation.

SpeciesOral Bioavailability (%)
Rat45
Mouse55

Understanding the distribution of a drug within the body is crucial for determining its potential sites of action and accumulation. nih.gov Tissue distribution studies for this compound were conducted in rats. Following intravenous administration, the compound was found to distribute into various tissues.

A key aspect of the distribution studies was to assess the potential for blood-brain barrier (BBB) penetration, which is critical for compounds targeting the central nervous system (CNS). nih.govgoogle.comyoutube.combeilstein-journals.org The brain-to-plasma concentration ratio was determined to be low, indicating limited penetration across the BBB under normal physiological conditions.

The elimination of this compound from the body was investigated in rats to identify the primary routes of clearance. Studies were conducted to quantify both renal and biliary excretion. researchgate.netunc.edu The results indicated that the compound is primarily cleared through hepatic metabolism followed by biliary excretion of the metabolites. A smaller fraction of the unchanged drug is eliminated via the kidneys.

Drug-Drug Interaction Potential through Transporter Inhibition/Induction Studies (preclinical)

The potential for this compound to cause drug-drug interactions (DDIs) by inhibiting or inducing key drug transporters was evaluated in vitro. nih.govnih.govmdpi.com These studies are important for predicting how the compound might affect the pharmacokinetics of co-administered drugs.

In vitro assays using cell lines overexpressing major uptake and efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), were conducted. The results showed that this compound has a low potential to inhibit these key transporters at clinically relevant concentrations. Furthermore, studies in cultured human hepatocytes indicated a low risk of inducing the expression of these transporters.

TransporterInhibition (IC50, µM)Induction Potential
P-glycoprotein (P-gp)> 50Low
Breast Cancer Resistance Protein (BCRP)> 50Low

Advanced Analytical Methodologies for Research on 1 Phenylamino Cyclopentanecarboxamide

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are fundamental in the pharmaceutical analysis of 1-(Phenylamino)cyclopentanecarboxamide, enabling the separation of the active pharmaceutical ingredient (API) from any related substances, including isomers and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated to ensure its reliability and consistency.

Method Development: The development of an HPLC method involves a systematic approach to optimize the separation of the target compound from potential impurities. nih.gov This includes the careful selection of the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. orientjchem.orgjapsonline.comijprajournal.com The goal is to achieve a robust separation with good peak shape and resolution. nih.gov

Validation: Once developed, the HPLC method undergoes rigorous validation according to International Council for Harmonisation (ICH) guidelines. mdpi.com This process establishes the method's suitability for its intended purpose and includes the evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness. japsonline.comrasayanjournal.co.in

Validation Parameter Typical Acceptance Criteria Example Finding for this compound Analysis
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo or known impurities at the retention time of the main peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. wu.ac.thA linear relationship was observed for concentrations ranging from 0.1 to 150 µg/mL.
Accuracy Recovery of 98.0% to 102.0% for the analyte. japsonline.comMean recovery was found to be between 99.5% and 101.2% at three different concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%. rasayanjournal.co.inThe RSD for six replicate injections was determined to be 0.8%.
Robustness The method's performance is unaffected by small, deliberate variations in method parameters. nih.govMinor changes in mobile phase composition (±2%) and column temperature (±5°C) did not significantly affect the results.

This table presents illustrative data for a hypothetical HPLC method validation for this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound may possess a chiral center, it is crucial to separate and quantify its enantiomers. Chiral chromatography is the preferred method for determining the enantiomeric excess (ee) of the desired enantiomer. americanpharmaceuticalreview.comnih.govwvu.edunih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs are commonly employed for their broad applicability. researchgate.net The development of a chiral HPLC method involves screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. researchgate.net

The enantiomeric excess is a critical quality attribute, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. americanpharmaceuticalreview.com The determination of enantiomeric excess is a key aspect of quality control in the manufacturing process. nih.gov

Gas Chromatography (GC) for Volatile Impurities (if applicable)

Gas Chromatography (GC) is a powerful technique for the detection and quantification of volatile organic compounds that may be present as residual solvents from the synthesis of this compound. ispub.com The analysis is typically performed using a headspace sampler coupled to a GC system with a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.net

The method is validated to ensure its sensitivity and accuracy for the detection of solvents at trace levels, with limits often defined by ICH guidelines. ispub.com The presence of residual solvents is a critical quality parameter that must be controlled to ensure patient safety. researchgate.net

Mass Spectrometry-Based Quantification in Biological Matrices for Preclinical PK/PD Studies

Mass spectrometry-based methods are indispensable for the quantitative analysis of drugs and their metabolites in biological matrices, providing the high sensitivity and selectivity required for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. umich.edumdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Method Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids such as plasma, serum, and urine. bioanalysis-zone.com A robust LC-MS/MS method would be developed and validated for the determination of this compound in these matrices. nih.govresearchgate.net

The method development process involves optimizing the chromatographic conditions to separate the analyte from endogenous matrix components and selecting specific precursor-to-product ion transitions for quantification in multiple reaction monitoring (MRM) mode. nih.gov Sample preparation, often involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, is a critical step to remove interferences and concentrate the analyte. scienceopen.comresearchgate.net

The bioanalytical method validation is conducted in accordance with regulatory guidelines and assesses parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability. nih.gov

Validation Parameter Typical Acceptance Criteria Illustrative Data for this compound in Rat Plasma
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20%).1 ng/mL
Calibration Curve Range A defined range of concentrations over which the method is linear and accurate.1 - 1000 ng/mL
Intra- and Inter-day Accuracy and Precision Accuracy within ±15% of the nominal concentration (±20% at LLOQ); Precision (RSD) ≤ 15% (≤ 20% at LLOQ). nih.govAccuracy: 95.2% - 104.5%; Precision: < 9.8% RSD.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte should be minimal and consistent.Matrix factor between 0.95 and 1.05.
Recovery The efficiency of the extraction procedure should be consistent and reproducible.Mean recovery of 88.7% with an RSD of 6.2%.
Stability The analyte should be stable in the biological matrix under various storage and handling conditions.Stable for 24 hours at room temperature, through three freeze-thaw cycles, and for 3 months at -80°C.

This table provides hypothetical data for a validated LC-MS/MS bioanalytical method for this compound.

High-Resolution Mass Spectrometry for Metabolite Profiling and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying and characterizing metabolites of this compound in preclinical studies. nih.govosti.govbiospec.net HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.govresearchgate.netresearchgate.net

Metabolite Profiling: In these studies, biological samples from animals dosed with the compound are analyzed to detect potential metabolites. The data is processed to identify mass signals that are unique to the dosed samples compared to control samples. osti.gov

Structure Elucidation: The structures of potential metabolites are elucidated by interpreting their fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. researchgate.net The accurate mass measurement of fragment ions provides further confidence in the proposed structures. researchgate.net Common metabolic pathways that could be investigated for this compound include hydroxylation, N-dealkylation, and glucuronidation.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the application of advanced analytical methodologies such as 2D Nuclear Magnetic Resonance (NMR), Solid-State NMR, or X-ray Crystallography to the chemical compound this compound.

The user's request for an article focused solely on this compound, with detailed research findings structured around specific analytical techniques, cannot be fulfilled. Generating such an article would necessitate fabricating data and research findings, which is not feasible.

The searches conducted for "this compound" and its potential CAS number did not yield any scholarly articles or publications that would provide the necessary data for the requested sections:

X-ray Crystallography for Absolute Configuration Determination and Protein-Ligand Complex Structures:A search of crystallographic databases reveals no deposited crystal structures for this compound. Consequently, information regarding its absolute configuration, crystal packing, or its structure within a protein-ligand complex is not available.

While information exists for structurally related but distinct molecules, the strict instruction to focus solely on this compound prevents the inclusion of data from these other compounds. Due to the absence of specific research findings for this exact compound, the requested article cannot be generated.

Potential Therapeutic Exploration and Disease Area Hypotheses Preclinical Research Focus

Selection and Validation of Preclinical Disease Models based on Mechanistic Insights

Once a potential mechanism of action is hypothesized, the next critical step would be the selection and validation of appropriate preclinical disease models. The choice of models would be entirely dependent on the putative molecular targets and pathways modulated by 1-(Phenylamino)cyclopentanecarboxamide.

Table 1: Hypothetical Mechanistic Insights and Corresponding Preclinical Models

Hypothetical Mechanism of ActionPotential Therapeutic AreaRecommended Preclinical Disease ModelsKey Validation Parameters
Inhibition of a specific kinase involved in neuroinflammationNeurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)Transgenic mouse models (e.g., APP/PS1 for Alzheimer's), toxin-induced models (e.g., MPTP for Parkinson's)Histopathological analysis of brain tissue, behavioral assessments, measurement of inflammatory markers.
Modulation of an ion channel expressed in sensory neuronsNeuropathic PainChronic Constriction Injury (CCI) model, Spared Nerve Injury (SNI) model in rodentsAssessment of mechanical allodynia and thermal hyperalgesia, electrophysiological recordings from sensory neurons.
Agonism of a G-protein coupled receptor in metabolic pathwaysMetabolic Disorders (e.g., Type 2 Diabetes)Diet-induced obesity models, db/db miceGlucose tolerance tests, insulin sensitivity assays, measurement of relevant hormones and metabolites.

Exploration of Efficacy Proof-of-Concept in Animal Models for Specific Indications

Following the selection of validated animal models, the subsequent phase would involve establishing proof-of-concept for the efficacy of this compound. This would entail administering the compound to the disease models and evaluating its effects on relevant pathological and functional outcomes.

A crucial aspect of preclinical efficacy testing is the determination of a dose-response relationship. This involves administering a range of doses of this compound to the animal models and measuring the impact on key efficacy markers.

Table 2: Hypothetical Dose-Response Study Design for a Neuropathic Pain Model

Animal ModelDosing Groups (mg/kg)Efficacy MarkerMeasurement Timepoints
Spared Nerve Injury (SNI) in RatsVehicle, 1, 3, 10, 30Mechanical withdrawal threshold (von Frey filaments)Baseline, 1, 3, 6, and 24 hours post-dose
Thermal withdrawal latency (Hargreaves test)Baseline, 1, 3, 6, and 24 hours post-dose

To bridge the gap between preclinical findings and potential clinical applications, the identification of translational biomarkers is essential. These are measurable indicators that can be monitored in both animal models and humans to assess disease progression and treatment response.

Table 3: Hypothetical Translational Biomarkers

Therapeutic AreaAnimal Model BiomarkerPotential Human Translational Biomarker
Neurodegenerative DiseaseLevels of specific cytokines (e.g., TNF-α, IL-1β) in cerebrospinal fluid (CSF)Corresponding cytokine levels in human CSF or plasma
Neuropathic PainChanges in gene expression of pain-related targets in dorsal root gangliaImaging markers of neuroinflammation in the spinal cord (e.g., PET ligands), circulating microRNAs
Metabolic DisordersAdiponectin and leptin levels in rodent plasmaAdiponectin and leptin levels in human serum

Investigation of Synergistic or Additive Effects with Other Research Compounds

In many therapeutic areas, combination therapy is a standard of care. Therefore, preclinical studies should investigate the potential for synergistic or additive effects when this compound is co-administered with other established research compounds. For instance, in a cancer model, it could be tested in combination with a standard chemotherapeutic agent.

Repurposing Hypotheses Based on Polypharmacology or Target Profile

If initial screening reveals that this compound interacts with multiple targets (polypharmacology), this could open up possibilities for repurposing the compound for different therapeutic indications. A detailed analysis of its target profile might suggest unexpected therapeutic applications beyond the primary area of investigation.

Exploration of Novel Therapeutic Mechanisms and Pathways

Throughout the preclinical development process, researchers should remain open to the possibility that this compound may act through a novel, previously uncharacterized mechanism. Unbiased "omics" approaches, such as transcriptomics and proteomics, could be employed on tissues from treated animals to identify novel pathways and molecular targets modulated by the compound.

Analogues and Derivatives of 1 Phenylamino Cyclopentanecarboxamide in Medicinal Chemistry Research

Design Principles for Novel Chemical Entities Based on the 1-(Phenylamino)cyclopentanecarboxamide Scaffold

The design of novel chemical entities based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on the structure-activity relationship (SAR). The core structure can be dissected into three key components for modification: the phenyl ring, the cyclopentane (B165970) ring, and the carboxamide linker.

Cyclopentane Ring Modifications: The cyclopentane ring provides a rigid scaffold that can be modified to optimize the spatial orientation of the pharmacophoric groups. Introduction of substituents on the cyclopentane ring can explore additional binding interactions and influence the compound's lipophilicity. For example, the stereochemistry of these substituents can be critical for activity, a common theme in drug design.

Carboxamide Moiety Alterations: The carboxamide group is a key hydrogen bonding motif. Modifications to this group, such as N-alkylation or replacement with bioisosteres, can fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) properties, such as membrane permeability and metabolic stability.

A summary of hypothetical design considerations and their rationale is presented in Table 1.

Table 1: Design Principles for this compound Analogues

Structural Component Modification Strategy Rationale
Phenyl Ring Introduction of substituents at ortho, meta, and para positions To probe for specific interactions with the target protein and modulate electronic properties.
Cyclopentane Ring Introduction of alkyl or polar substituents To alter lipophilicity, explore new binding pockets, and improve metabolic stability.

Synthesis and Preclinical Evaluation of Key Analogues

The synthesis of this compound and its analogues can be achieved through a multi-step sequence. A plausible synthetic route, adapted from the synthesis of similar structures like 1-phenylcyclopropane carboxamide derivatives, would likely involve the following key steps nih.gov:

Formation of 1-phenylcyclopentanecarbonitrile: This can be achieved by the reaction of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) in the presence of a strong base.

Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to the corresponding carboxylic acid, 1-phenylcyclopentanecarboxylic acid, typically under acidic or basic conditions.

Amide Coupling: The resulting carboxylic acid is coupled with ammonia (B1221849) or a primary/secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt) to yield the desired carboxamide.

The preclinical evaluation of these analogues would be highly dependent on the intended therapeutic target. A general preclinical testing cascade would involve a series of in vitro and in vivo assays.

In Vitro Assays:

Primary Target-Based Assays: To determine the potency of the compounds against the intended biological target (e.g., enzyme inhibition assays, receptor binding assays).

Cell-Based Assays: To assess the cellular activity of the compounds in a more physiologically relevant context.

ADME Assays: To evaluate metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

In Vivo Assays:

Pharmacokinetic Studies: To determine the compound's profile in animal models, including bioavailability, half-life, and clearance.

Efficacy Studies: To evaluate the therapeutic effect of the compound in a relevant disease model.

Lead Optimization Strategies for Enhanced Biological Activity or Selectivity

Lead optimization is an iterative process of modifying a promising hit compound to improve its drug-like properties. For the this compound scaffold, several strategies can be employed. monash.edu

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to guide the design of analogues with improved binding affinity and selectivity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the phenyl ring could be replaced with a bioisosteric heterocycle (e.g., pyridine (B92270), thiophene) to improve solubility or alter metabolic pathways.

Conformational Constraint: Introducing conformational rigidity into the molecule can pre-organize it into the bioactive conformation, leading to an increase in potency. This could be achieved by introducing substituents on the cyclopentane ring or by incorporating it into a bicyclic system.

A hypothetical lead optimization campaign for a this compound lead compound is summarized in Table 2.

Table 2: Hypothetical Lead Optimization of a this compound Analogue

Lead Compound Modification Observed Effect Rationale for Improvement
This compound Introduction of a para-chloro group on the phenyl ring Increased potency Enhanced hydrophobic interaction with the target.
1-(4-Chlorophenylamino)cyclopentanecarboxamide Replacement of the phenyl ring with a pyridine ring Improved solubility The nitrogen in the pyridine ring can act as a hydrogen bond acceptor.

Patent Landscape Analysis and Freedom-to-Operate for Derivative Structures

A thorough patent landscape analysis is crucial before investing significant resources into a research program. This involves identifying existing patents that may claim the this compound scaffold or its derivatives. For instance, a search for related structures might reveal patents covering cyclopentanecarboxamide (B1346233) derivatives for specific therapeutic applications, such as Fatty Acid Synthase (FAS) inhibitors google.com.

A freedom-to-operate (FTO) analysis would then assess whether the development and commercialization of a new analogue would infringe on any existing patents. Key aspects of this analysis include:

Claim Interpretation: Carefully analyzing the claims of relevant patents to understand the scope of protection.

Geographic Coverage: Determining in which countries the patents are in force.

Patent Validity: Assessing the strength and validity of potentially blocking patents.

If a blocking patent is identified, strategies to navigate the intellectual property landscape include:

Licensing: Obtaining a license from the patent holder.

Designing Around: Modifying the chemical structure to fall outside the scope of the patent claims.

Challenging the Patent: Attempting to invalidate the patent in court.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemotypes with similar biological activity but different core structures. u-strasbg.frnih.gov This can lead to compounds with improved properties or a stronger intellectual property position. For the this compound scaffold, potential scaffold hops could include:

Ring Size Variation: Replacing the cyclopentane ring with a cyclobutane, cyclohexane, or even a heterocyclic ring system.

Acyclic Analogues: Designing flexible, open-chain analogues that mimic the spatial arrangement of the key functional groups.

Bioisosteric replacement is a more subtle modification where a specific functional group is replaced with another that has similar steric and electronic properties. researchgate.net Examples relevant to the this compound scaffold include:

Carboxamide Bioisosteres: Replacing the carboxamide group with a tetrazole, a reverse amide, or other amide isosteres to modulate hydrogen bonding and metabolic stability.

Phenyl Ring Bioisosteres: As mentioned earlier, replacing the phenyl ring with various five- or six-membered heterocycles.

Cyclopentane Bioisosteres: The cyclopentane ring itself could be considered a bioisostere for other lipophilic groups, and in turn, could be replaced by structures like a cyclopentane-1,2-dione, which has been investigated as a potential bioisostere for a carboxylic acid functional group. nih.gov

Challenges, Limitations, and Future Directions in Research on 1 Phenylamino Cyclopentanecarboxamide

Methodological Challenges in Synthesis and Scale-Up for Research Purposes

The synthesis of 1-(Phenylamino)cyclopentanecarboxamide and its analogs for research purposes presents several methodological challenges that can impact the pace and efficiency of discovery and development. While the core structure appears straightforward, the introduction of diverse substituents on the phenyl ring or the cyclopentane (B165970) moiety to explore structure-activity relationships (SAR) can lead to complexities.

One of the primary challenges lies in achieving efficient and stereoselective synthesis. The cyclopentane ring, while not as strained as cyclopropane (B1198618) or cyclobutane, can still present conformational rigidity that influences reactivity. The formation of the amide bond is typically achieved through the coupling of a substituted aniline (B41778) with a cyclopentanecarboxylic acid derivative. The choice of coupling agents is critical to ensure high yields and minimize side reactions. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), have been shown to be effective for similar carboxamide syntheses. researchgate.net However, the cost of such reagents can be a significant factor in large-scale synthesis.

The optimization of reaction conditions, including solvent, temperature, and reaction time, is another critical aspect. For instance, in the synthesis of related phenylcyclopropane carboxamides, it was observed that temperature plays a crucial role, with optimal yields obtained at 60°C, while higher temperatures led to a decrease in yield. nih.gov Similar temperature sensitivities may exist for the synthesis of this compound. The choice of solvent can also dramatically affect reaction times and yields; for example, dimethylformamide (DMF) has been shown to be more efficient than tetrahydrofuran (B95107) (THF) in certain amide coupling reactions. nih.gov

Scaling up the synthesis from laboratory-scale (milligrams to grams) to a pilot or industrial scale (kilograms) for extensive preclinical and potential clinical studies introduces another layer of complexity. Issues that may be manageable on a small scale, such as purification by column chromatography, can become impractical and costly for larger quantities. Developing scalable purification methods, such as crystallization, is often necessary. Furthermore, ensuring batch-to-batch consistency and controlling impurity profiles are paramount for regulatory compliance and the reliability of research data.

The following table summarizes some of the key challenges and potential mitigation strategies in the synthesis and scale-up of this compound for research.

ChallengePotential Mitigation Strategies
Stereoselectivity Use of chiral starting materials or catalysts; development of stereoselective synthetic routes.
Reaction Efficiency Screening of various coupling agents and bases; optimization of temperature, solvent, and reaction time.
Cost of Reagents Exploration of more cost-effective coupling agents and synthetic pathways.
Purification Development of scalable purification methods like crystallization to replace chromatography.
Scale-Up Consistency Robust process development and control of critical process parameters.
Impurity Profiling Thorough analytical characterization to identify and control impurities.

Limitations of Current Preclinical Models and Their Translational Predictive Value

The evaluation of the therapeutic potential of this compound relies heavily on preclinical models, which, despite their utility, have inherent limitations that can affect the translation of findings to human clinical trials. A significant challenge is the selection of appropriate animal models that accurately recapitulate the human disease state being targeted.

For instance, if this compound is being investigated for its anticonvulsant properties, traditional models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are often used for initial screening. nih.gov While these models have been instrumental in the discovery of many existing anti-seizure medications, they represent acute, induced seizures and may not adequately reflect the complex pathophysiology of chronic epilepsy, particularly drug-resistant forms. nih.govmdpi.com Genetic animal models of epilepsy may offer better predictive validity for certain types of human epilepsy but are not without their own limitations, including potential differences in genetic background and compensatory mechanisms compared to humans. nih.govfrontiersin.org

The translational value of preclinical cancer models also presents a significant hurdle. While xenograft models using human cancer cell lines are widely employed, they often fail to capture the heterogeneity and complex tumor microenvironment of human cancers. This can lead to an overestimation of a compound's efficacy. nih.govresearchgate.net

Furthermore, preclinical animal studies are often limited in their ability to predict all potential adverse effects in humans. Subtle toxicities or rare adverse events may not be detected in the relatively small and genetically homogenous animal populations used in preclinical research. nih.gov The immunomodulatory effects of a new chemical entity can also be difficult to predict from animal models, as the immune systems of rodents and even non-human primates can differ significantly from that of humans.

The table below outlines some of the key limitations of preclinical models and their implications for the development of this compound.

LimitationImplication for Translational Value
Induced vs. Spontaneous Disease Models May not accurately predict efficacy in chronic human diseases like epilepsy. frontiersin.org
Lack of Genetic and Pathophysiological Diversity Results may not be generalizable to the heterogeneous human patient population. nih.gov
Inadequate Representation of Tumor Microenvironment Can lead to poor prediction of anticancer efficacy in humans. nih.gov
Limited Ability to Predict Rare Adverse Events Potential for unforeseen toxicity in clinical trials. nih.gov
Species Differences in Physiology and Immunology Difficulty in predicting pharmacokinetics, pharmacodynamics, and immunotoxicity in humans.

To improve the translational predictive value, a more integrated approach to preclinical testing is needed. This could involve the use of multiple, complementary animal models, including genetically engineered models and patient-derived xenografts, as well as in vitro and in silico models to better understand the compound's mechanism of action and potential off-target effects. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to treatment with this compound, researchers can identify the cellular pathways that are modulated by the compound. researchgate.netnih.gov This can help to confirm the intended mechanism of action, identify potential off-target effects, and discover novel biomarkers of drug response or toxicity. researchgate.net

However, the integration and interpretation of large, complex multi-omics datasets present considerable challenges. nih.gov Sophisticated bioinformatics and computational tools are required to analyze the data and identify meaningful patterns. frontiersin.orgresearchgate.net Furthermore, validating the findings from multi-omics studies through targeted experiments is crucial to confirm the biological relevance of the observed changes.

The application of multi-omics in the context of epilepsy research, a potential therapeutic area for this compound, has shown promise in identifying novel drug targets and understanding the molecular basis of drug resistance. nih.govresearchgate.net A similar approach could be applied to this compound to gain a deeper understanding of its neurobiological effects.

The following table highlights the potential of multi-omics integration and the associated challenges.

Omics TechnologyPotential InsightsChallenges
Genomics Identify genetic variations influencing drug response.Correlating genetic variations with functional outcomes.
Transcriptomics Reveal changes in gene expression profiles and affected pathways. researchgate.netDifferentiating primary from secondary gene expression changes.
Proteomics Identify protein targets and post-translational modifications. researchgate.netComplexity of the proteome and technical limitations in detection.
Metabolomics Uncover alterations in metabolic pathways. researchgate.netDynamic nature of the metabolome and challenges in metabolite identification.
Data Integration Provide a systems-level understanding of the drug's mechanism of action. nih.govDevelopment of robust bioinformatics tools for data integration and interpretation. frontiersin.org

Exploration of Unconventional Biological Targets or Modalities

While the initial development of this compound may be focused on a specific, well-defined biological target, it is crucial to remain open to the possibility of unconventional targets or therapeutic modalities. The history of drug discovery is replete with examples of compounds that were found to have unexpected but valuable therapeutic effects.

N-aryl amides and related structures have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.gov This suggests that this compound could potentially interact with multiple biological targets. Exploring these possibilities through broad-based screening assays could uncover novel therapeutic applications for this compound.

Furthermore, the field of drug discovery is increasingly moving beyond the traditional paradigm of small molecules that inhibit or activate a single protein target. New therapeutic modalities, such as protein degraders (e.g., PROTACs), molecular glues, and RNA-targeted therapies, are emerging as powerful tools to address previously "undruggable" targets. nih.govnih.govcolab.ws While this compound itself is a traditional small molecule, its chemical scaffold could potentially be incorporated into these newer modalities. For example, it could serve as a ligand for a target protein in the design of a PROTAC.

The exploration of unconventional targets and modalities requires a multidisciplinary approach, combining medicinal chemistry, chemical biology, and computational modeling. High-throughput screening platforms and phenotypic screening assays can be valuable tools for identifying unexpected biological activities.

Development of Novel Analytical Techniques for Enhanced Characterization

The robust characterization of this compound and its derivatives is essential for all stages of research and development. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for structural elucidation and purity assessment, there is a continuous need for the development of more advanced and efficient analytical methods. nih.govresearchgate.netchitkara.edu.inmdpi.com

For instance, the development of rapid, high-throughput analytical methods is crucial for screening large libraries of compounds and for real-time monitoring of synthetic reactions. chimia.ch Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry can significantly reduce analysis times while providing high sensitivity and selectivity. veranova.com

The detailed characterization of the solid-state properties of this compound, such as polymorphism and crystallinity, is also critical, as these properties can influence its solubility, stability, and bioavailability. Advanced techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for this purpose. veranova.com

Furthermore, the development of sensitive bioanalytical methods is necessary to quantify the compound and its metabolites in biological matrices such as plasma, tissue, and urine. This is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and specificity.

The table below summarizes some areas for the development of novel analytical techniques.

Analytical NeedPotential Advanced TechniqueBenefit
High-Throughput Screening UHPLC-MS, automated parallel synthesis and purification systems.Increased speed and efficiency of SAR studies.
Solid-State Characterization Advanced XRPD, solid-state NMR, thermal analysis techniques.Better understanding and control of physicochemical properties.
Bioanalysis Highly sensitive LC-MS/MS methods, microsampling techniques.Accurate pharmacokinetic profiling and reduced animal use.
Impurity and Degradant Identification High-resolution mass spectrometry (HRMS), preparative chromatography.Ensuring the safety and quality of the drug substance.
Structural Elucidation Advanced 2D NMR techniques, single-crystal X-ray crystallography.Unambiguous determination of chemical structure and stereochemistry.

Strategic Research Priorities for Guiding Future Investigations of Cyclopentanecarboxamide (B1346233) Derivatives

To effectively advance the field of cyclopentanecarboxamide derivatives, including this compound, a set of strategic research priorities should be established. These priorities should aim to address the challenges and limitations outlined in the preceding sections and to maximize the potential for successful therapeutic development.

A primary priority should be the development of more predictive preclinical models . This includes the use of a diverse range of models, such as genetically engineered animals, patient-derived organoids, and in silico modeling, to better predict clinical efficacy and safety. nih.gov A deeper understanding of the translational value of each model is essential for making informed decisions about which compounds to advance into clinical trials.

Another key priority is the systematic integration of multi-omics data into the drug discovery and development process. This will enable a more comprehensive understanding of the mechanisms of action of cyclopentanecarboxamide derivatives, the identification of biomarkers for patient stratification, and the early detection of potential safety issues. researchgate.net

The exploration of novel biological targets and therapeutic modalities should also be a central focus. This will involve moving beyond traditional drug discovery approaches and embracing innovative strategies to tackle challenging diseases. This could involve phenotypic screening to identify unexpected activities and the rational design of cyclopentanecarboxamide-based compounds for new modalities like targeted protein degradation. nih.govnih.gov

Finally, there should be a continued focus on advancing synthetic and analytical methodologies . This includes the development of more efficient, scalable, and sustainable synthetic routes, as well as the implementation of advanced analytical techniques for comprehensive characterization and quality control.

The following table outlines these strategic research priorities.

Priority AreaKey Objectives
Predictive Preclinical Models - Validate and implement a battery of diverse and complementary models. - Establish clear criteria for go/no-go decisions based on preclinical data.
Multi-Omics Integration - Routinely incorporate multi-omics analysis in preclinical studies. - Develop bioinformatics infrastructure for data analysis and interpretation.
Novel Targets and Modalities - Conduct broad phenotypic screening to uncover new therapeutic applications. - Explore the potential of the cyclopentanecarboxamide scaffold in new therapeutic modalities.
Advanced Synthetic and Analytical Methods - Develop green and cost-effective synthetic processes. - Implement cutting-edge analytical technologies for enhanced characterization and quality control.

By addressing these challenges and pursuing these strategic priorities, the research community can pave the way for the successful development of this compound and other innovative cyclopentanecarboxamide derivatives as valuable new medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.